Ethyl 6-Bromo-5-methylindole-3-acetate
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Overview
Description
Ethyl 6-Bromo-5-methylindole-3-acetate is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.15976 g/mol . This compound belongs to the indole family, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl 6-Bromo-5-methylindole-3-acetate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to yield 6-bromo-5-methylindole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, ethyl bromoacetate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-Bromo-5-methylindole-3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-acetate involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple biological targets, including enzymes and receptors, leading to diverse biological effects. The bromine atom and ester group can also influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Ethyl 6-Bromo-5-methylindole-3-acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole: A simpler brominated indole derivative used in various chemical syntheses.
Methyl 6-Bromoindole-3-acetate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrNO2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-13(16)5-9-7-15-12-6-11(14)8(2)4-10(9)12/h4,6-7,15H,3,5H2,1-2H3 |
InChI Key |
GMKSGUQWRFBMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
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